molecular formula C10H19NO2 B12990148 2-Amino-3-(4-methylcyclohexyl)propanoic acid

2-Amino-3-(4-methylcyclohexyl)propanoic acid

Cat. No.: B12990148
M. Wt: 185.26 g/mol
InChI Key: ZJAOOFZQGVLEHN-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylcyclohexyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexyl ring substituted with a methyl group and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylcyclohexyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and glycine.

    Formation of Intermediate: The 4-methylcyclohexanone undergoes a series of reactions, including reduction and amination, to form an intermediate compound.

    Final Product Formation: The intermediate is then reacted with glycine under specific conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(4-methylcyclohexyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-benzoylphenyl)propanoic acid: This compound features a benzoylphenyl group instead of a methylcyclohexyl group.

    2-Amino-3-(3-cyanophenyl)propanoic acid: This compound has a cyanophenyl group in place of the methylcyclohexyl group.

Uniqueness

2-Amino-3-(4-methylcyclohexyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl ring with a methyl substitution provides a unique steric and electronic environment, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-amino-3-(4-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)

InChI Key

ZJAOOFZQGVLEHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(C(=O)O)N

Origin of Product

United States

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